molecular formula C29H50O B1209924 BETA-SITOSTEROL CAS No. 5779-62-4

BETA-SITOSTEROL

Cat. No.: B1209924
CAS No.: 5779-62-4
M. Wt: 414.7 g/mol
InChI Key: KZJWDPNRJALLNS-VJSFXXLFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: BETA-SITOSTEROL can be synthesized through various methods. One common method involves the extraction from plant sources such as Calotropis procera latex. The latex is subjected to bioassay-guided fractionation, and the active molecule is isolated and identified based on spectral evidence . Another method involves the use of gamma-irradiated plant mutants to increase the yield of stigmast-5-en-3-ol .

Industrial Production Methods: Industrial production of stigmast-5-en-3-ol typically involves the extraction from plant materials followed by purification processes. The plant materials are first dried and then extracted using solvents such as ethyl acetate or chloroform. The extracts are then subjected to column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: BETA-SITOSTEROL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form stigmast-5-en-3-one .

Common Reagents and Conditions: Common reagents used in the reactions of stigmast-5-en-3-ol include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of stigmast-5-en-3-ol include stigmast-5-en-3-one and various derivatives that have been modified at the hydroxyl group or the double bond .

Scientific Research Applications

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJWDPNRJALLNS-VJSFXXLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022481
Record name (-)-beta-Sitosterol
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Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Sitosterol
Source Human Metabolome Database (HMDB)
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Solubility

10 mg/mL
Record name beta-Sitosterol
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CAS No.

83-46-5
Record name (-)-β-Sitosterol
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Record name beta-Sitosterol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name beta-Sitosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000852
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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